![molecular formula C10H12N4 B2931017 N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1935659-50-9](/img/structure/B2931017.png)
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a derivative of pyrrolopyrimidine, a class of nitrogen-containing heterocycles . It belongs to the class of heterocyclic compounds known as pyrrolopyrimidines . These compounds have been studied for many years as potential lead compounds for the development of antiproliferative agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The pyrrolopyrimidine scaffold, which includes N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , has been identified as having significant antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens. Its efficacy in disrupting bacterial cell wall synthesis or protein synthesis could be a key area of study .
Anti-inflammatory Agents
Due to the inherent bioactivity of the pyrrolopyrimidine core, derivatives of this compound may serve as potent anti-inflammatory agents. Research could explore its use in treating chronic inflammatory diseases by inhibiting key inflammatory pathways or cytokines .
Antiviral Applications
The structural features of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine make it a candidate for antiviral drug development. Its potential to interfere with viral replication or to act as a protease inhibitor could be pivotal in the treatment of viral infections .
Antifungal Uses
Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. The pyrrolopyrimidine derivatives could be explored for their antifungal activity, possibly through the inhibition of fungal cell membrane synthesis or function .
Antioxidant Properties
This compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Research into its capacity to scavenge free radicals or to enhance the body’s endogenous antioxidant mechanisms would be valuable .
Antitumor and Kinase Inhibition
The kinase inhibitory activity of pyrrolopyrimidine derivatives, including N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , suggests a role in cancer therapy. Studies could focus on its ability to inhibit specific kinases involved in tumor growth and proliferation .
Aggregation-Induced Emission Enhancement (AIEE)
The compound’s derivatives have shown unexpected time-dependent AIEE properties. This could have implications in the development of new materials for organic electronics, such as light-emitting diodes or sensors .
Heterocyclic Synthesis
As a building block in heterocyclic chemistry, this compound can be used to synthesize a variety of complex molecules with potential applications in pharmaceuticals and agrochemicals. Its versatility in multi-component reactions (MCRs) makes it a valuable tool for medicinal chemists .
Wirkmechanismus
Target of Action
The primary target of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The inhibition of Adenine phosphoribosyltransferase affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides. This disruption can lead to a decrease in nucleotide production, affecting various downstream processes such as DNA replication and RNA transcription .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Eigenschaften
IUPAC Name |
6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPWFLBGDDVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
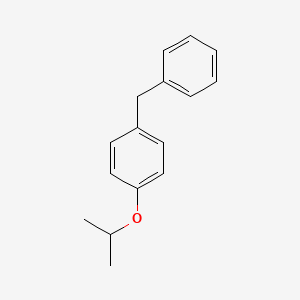
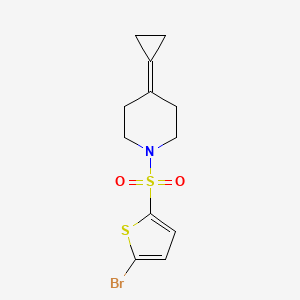
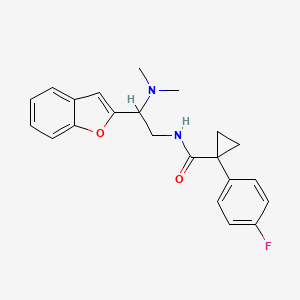
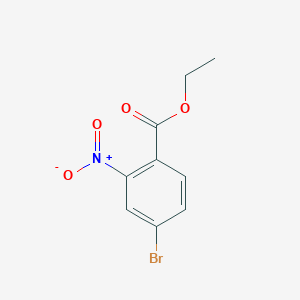
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
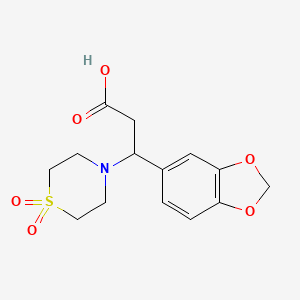
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
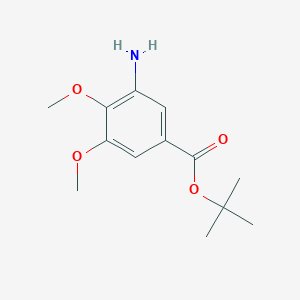
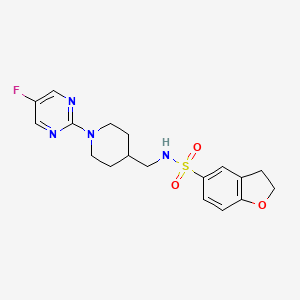
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
